4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a combination of various functional groups, including triazine, morpholine, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the hydrazone: The initial step involves the condensation of 3,5-diiodo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Triazine ring formation: The hydrazone is then reacted with cyanuric chloride in the presence of a base to form the triazine ring.
Substitution reactions: The final step involves the substitution of the chlorine atoms on the triazine ring with 4-fluoroaniline and morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone groups.
Reduction: Reduction reactions can target the triazine ring and the hydrazone linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction can yield amines and other reduced forms of the compound.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a therapeutic agent. Its various functional groups suggest it could interact with multiple biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential as an anticancer, antiviral, or antibacterial agent. Its ability to form stable complexes with metal ions could also be of interest in drug design.
Industry
In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine likely involves multiple pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cell signaling and metabolism.
Pathways: It could interfere with DNA replication, protein synthesis, and other critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- **4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Uniqueness
The presence of the 4-fluorophenyl group in 4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine distinguishes it from similar compounds. This fluorine substitution can significantly alter the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C21H20FI2N7O2 |
---|---|
Molecular Weight |
675.2 g/mol |
IUPAC Name |
2-N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H20FI2N7O2/c1-32-18-13(10-15(23)11-17(18)24)12-25-30-20-27-19(26-16-4-2-14(22)3-5-16)28-21(29-20)31-6-8-33-9-7-31/h2-5,10-12H,6-9H2,1H3,(H2,26,27,28,29,30)/b25-12- |
InChI Key |
YZTGMUDNNKHPSF-ROTLSHHCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4 |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4 |
Origin of Product |
United States |
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